molecular formula C24H33ClN4O4 B12345981 5-(1-{[(2-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-propylpentanamide

5-(1-{[(2-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-propylpentanamide

Cat. No.: B12345981
M. Wt: 477.0 g/mol
InChI Key: WNLFSUKHHUDOTP-UHFFFAOYSA-N
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Description

5-(1-{[(2-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-propylpentanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a propylpentanamide side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-{[(2-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-propylpentanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzoyl chloride and a suitable amine.

    Formation of the Carbamoyl Methyl Group: The carbamoyl methyl group is formed by reacting the intermediate with methyl isocyanate.

    Attachment of the Propylpentanamide Side Chain: The final step involves the attachment of the propylpentanamide side chain through an amide coupling reaction using propylamine and pentanoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-{[(2-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-propylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

5-(1-{[(2-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-propylpentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-{[(2-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-propylpentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.

    Chlorophenyl Compounds: Compounds containing a chlorophenyl group.

    Carbamoyl Methyl Compounds: Compounds with a carbamoyl methyl group.

Uniqueness

5-(1-{[(2-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-propylpentanamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H33ClN4O4

Molecular Weight

477.0 g/mol

IUPAC Name

5-[1-[2-(2-chloroanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-propylpentanamide

InChI

InChI=1S/C24H33ClN4O4/c1-2-14-26-21(30)13-7-8-15-28-23(32)17-9-3-6-12-20(17)29(24(28)33)16-22(31)27-19-11-5-4-10-18(19)25/h4-5,10-11,17,20H,2-3,6-9,12-16H2,1H3,(H,26,30)(H,27,31)

InChI Key

WNLFSUKHHUDOTP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CCCCN1C(=O)C2CCCCC2N(C1=O)CC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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